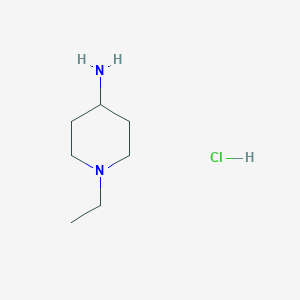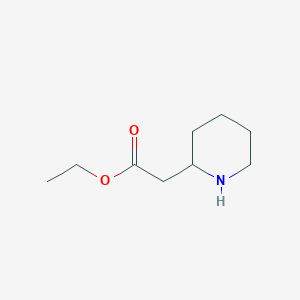![molecular formula C13H24N2O2 B3021378 Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane CAS No. 599165-35-2](/img/structure/B3021378.png)
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
Overview
Description
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is a derivative of 2-azabicyclo[3.3.1]nonanes . These compounds are often found in the structure of natural biologically active compounds . They typically contain fused, bridged, or spiro ring systems .
Synthesis Analysis
The synthesis of 2-azabicyclo[3.3.1]nonanes has been a focus of many synthetic studies . Unique strategies have been employed to construct different structures with additional substituents and functional groups in the target molecule . The synthesis of endo,endo- and endo,exo- bicyclo[3.3.1]nonane diamines has been achieved through Schmidt rearrangement .Molecular Structure Analysis
The molecular structure of this compound is characterized by a three-connected, chiral 3D-net with utg-topology . This structure is distinctively different from those formed by the so-called tubuland diols .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a variety of cyclization reactions . The success of these reactions depends on the nature of the substituents or functional groups on the ring systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Scientific Research Applications
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonaneyclo[3.3.1]nonane has been used in a variety of scientific research applications. It has been used as a catalyst for organic reactions, such as the synthesis of amides, esters, and peptides. It has also been used as a template for the synthesis of various heterocyclic compounds. Additionally, Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonaneyclo[3.3.1]nonane has been studied for its potential application in drug design, as it has been found to be an effective inhibitor of certain enzymes involved in the metabolism of drugs.
Mechanism of Action
Target of Action
The primary targets of Endo-3-(boc-amino)-9-azabicyclo[33It’s worth noting that this compound is a derivative of the 2-azabicyclo[331]nonane structure, which is found in the macrocyclic diamine alkaloids, sarain A and madangamines . These alkaloids have been studied for their potential biological activities.
Mode of Action
The specific mode of action of Endo-3-(boc-amino)-9-azabicyclo[33The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often used in the synthesis of similar compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by Endo-3-(boc-amino)-9-azabicyclo[33The compound’s structure suggests it may interact with pathways involving the macrocyclic diamine alkaloids, sarain a and madangamines .
Result of Action
The molecular and cellular effects of Endo-3-(boc-amino)-9-azabicyclo[33The compound’s structure suggests it may have similar effects to those of the macrocyclic diamine alkaloids, sarain a and madangamines .
Advantages and Limitations for Lab Experiments
The use of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonaneyclo[3.3.1]nonane in lab experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic, and it has been found to be an effective inhibitor of certain enzymes involved in the metabolism of drugs. However, there are also some limitations to the use of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonaneyclo[3.3.1]nonane in lab experiments. It is not widely available, and it can be expensive to synthesize. Additionally, the mechanism of action of the molecule is not yet fully understood, and the biochemical and physiological effects of the molecule are not yet fully understood.
Future Directions
There are several potential future directions for the study of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonaneyclo[3.3.1]nonane. One potential direction is to further investigate the mechanism of action of the molecule. Additionally, further research could be done to investigate the biochemical and physiological effects of the molecule. Additionally, further research could be done to investigate the potential applications of the molecule in drug design. Finally, further research could be done to investigate the potential use of the molecule in other scientific applications, such as the synthesis of heterocyclic compounds.
properties
IUPAC Name |
tert-butyl N-[(1S,5R)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPHWBRCRWNTLX-ZACCUICWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208530-70-4 | |
| Record name | tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




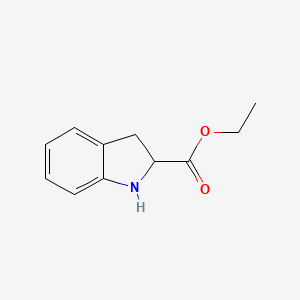
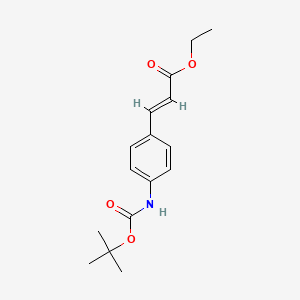
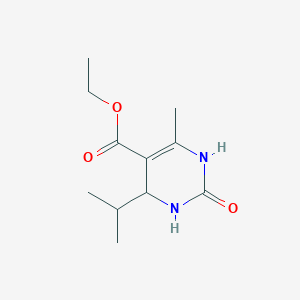

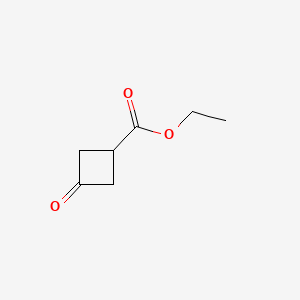
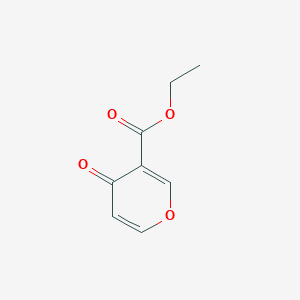
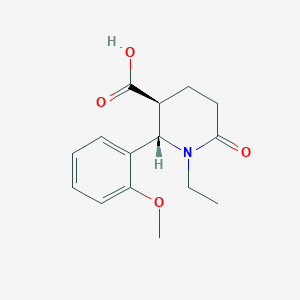
![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3021311.png)



